Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
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Overview
Description
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C13H13F3O3 It is a derivative of oxolane, featuring a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. One common method includes the use of potassium bis(trimethylsilyl)amide in tetrahydrofuran and diethyl ether at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to changes in the activity of enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: Another compound with a trifluoromethyl group, used in similar applications.
Methyl 2-methyl-5-[4-(trifluoromethyl)phenyl]tetrahydrofuran-2-carboxylate: A structurally similar compound with slight variations in the oxolane ring.
Uniqueness
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific combination of the oxolane ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Biological Activity
Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate (CAS Number: 1421601-10-6) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.
This compound has the molecular formula C13H13F3O3 and a molecular weight of 274.23 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃F₃O₃ |
Molecular Weight | 274.23 g/mol |
CAS Number | 1421601-10-6 |
Purity | ≥ 95% |
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethyl group in the para position of the phenyl ring significantly affects the biological activity of compounds. Studies have shown that such modifications can enhance potency against various biological targets, including enzymes and receptors . For instance, compounds with this modification have demonstrated improved inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .
Antimicrobial Activity
Preliminary studies on similar fluorinated compounds have indicated potential antimicrobial properties. For example, derivatives containing trifluoromethyl groups were evaluated for their activity against Chlamydia trachomatis, showing promising results in reducing bacterial inclusion sizes in infected cells . Although specific data on this compound is limited, the trends observed in related compounds suggest a potential for similar activity.
Case Studies
- Anticancer Properties : Research has explored the anticancer potential of fluorinated compounds. For instance, certain trifluoromethyl-containing molecules have shown synergistic effects when used in combination with other chemotherapeutics, enhancing their efficacy against resistant cancer cell lines .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of related compounds have revealed that modifications like the trifluoromethyl group can lead to significant reductions in inflammatory markers in vitro and in vivo . This suggests that this compound could also exhibit similar effects.
Toxicity and Safety Profile
While specific toxicity data for this compound is not extensively documented, general safety assessments for fluorinated compounds indicate a need for careful evaluation due to their potential bioaccumulation and environmental persistence. Toxicological studies should be prioritized to establish safe dosage levels and identify any adverse effects on human cells and other biological systems .
Properties
IUPAC Name |
methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNDBIPJQNUCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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